molecular formula C12H11ClF6N2OS2 B12752124 2(3H)-Benzothiazolimine, 3-(2-((2,2,2-trifluoroethyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride CAS No. 130997-57-8

2(3H)-Benzothiazolimine, 3-(2-((2,2,2-trifluoroethyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride

Cat. No.: B12752124
CAS No.: 130997-57-8
M. Wt: 412.8 g/mol
InChI Key: FOFWIDPEJSJOPB-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolimine, 3-(2-((2,2,2-trifluoroethyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride is a complex organic compound that features a benzothiazole core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzothiazolimine, 3-(2-((2,2,2-trifluoroethyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride typically involves multiple steps, starting with the preparation of the benzothiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The final product is often purified through recrystallization or chromatography techniques to obtain the monohydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolimine, 3-(2-((2,2,2-trifluoroethyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups onto the benzothiazole ring.

Scientific Research Applications

2(3H)-Benzothiazolimine, 3-(2-((2,2,2-trifluoroethyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolimine, 3-(2-((2,2,2-trifluoroethyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl and trifluoromethoxy groups can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its bioactivity. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(3H)-Benzothiazolimine, 3-(2-((2,2,2-trifluoroethyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride is unique due to its combination of a benzothiazole core with trifluoroethyl and trifluoromethoxy substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

130997-57-8

Molecular Formula

C12H11ClF6N2OS2

Molecular Weight

412.8 g/mol

IUPAC Name

3-[2-(2,2,2-trifluoroethylsulfanyl)ethyl]-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine;hydrochloride

InChI

InChI=1S/C12H10F6N2OS2.ClH/c13-11(14,15)6-22-4-3-20-8-2-1-7(21-12(16,17)18)5-9(8)23-10(20)19;/h1-2,5,19H,3-4,6H2;1H

InChI Key

FOFWIDPEJSJOPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N)N2CCSCC(F)(F)F.Cl

Origin of Product

United States

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